molecular formula C24H27NO6 B557422 Fmoc-N-Me-Asp(OtBu)-OH CAS No. 152548-66-8

Fmoc-N-Me-Asp(OtBu)-OH

Cat. No. B557422
M. Wt: 425,59 g/mole
InChI Key: CYWWLVIEAOUXGW-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Fmoc-N-Me-Asp(OtBu)-OH” is an aspartic acid derivative . It is a Fmoc protected N-methyl amino acid suitable for solid phase peptide synthesis . N-methyl amino acids have been shown to improve the proteolytic stability of peptides .


Molecular Structure Analysis

The empirical formula of “Fmoc-N-Me-Asp(OtBu)-OH” is C24H27NO6 . Its molecular weight is 425.47 g/mol .


Physical And Chemical Properties Analysis

“Fmoc-N-Me-Asp(OtBu)-OH” is a white to off-white powder . It has a melting point of 135-140°C . It is soluble in DMF .

Scientific Research Applications

  • Formation of Self-Assembled Structures : Fmoc-Asp(OtBu)-OH can form self-assembled structures under different conditions such as concentration, temperature, and pH. These structures can be useful in material chemistry, bioscience, and biomedical applications (Gour et al., 2021).

  • Capillary Zone Electrophoresis : It has been used in capillary zone electrophoresis (CZE) for the enantioseparation of amino acids, demonstrating its utility in analytical chemistry (Wu Hong-li, 2005).

  • Peptide Synthesis : It helps prevent aspartimide formation in peptide synthesis, contributing to more homogenous peptide products. This is particularly important in Fmoc/tBu chemistry used for synthesizing peptides (Behrendt et al., 2015).

  • Synthesis of Nonnatural Amino Acids : Fmoc-Asp(OtBu)-OH is used in the synthesis of various nonnatural amino acids, which are important in combinatorial synthesis and pharmaceutical research (Hamze et al., 2003).

  • Solid-Phase Total Synthesis : It is utilized in the solid-phase synthesis of complex molecules, such as bacitracin A, demonstrating its role in creating potential therapeutics (Lee et al., 1996).

  • Efficient Synthesis of Peptides : Fmoc-Asp(OtBu)-OH aids in the efficient synthesis of peptides, particularly those containing asparagine or glutamine, which is essential in peptide-based drug development (Breipohl et al., 2009).

Safety And Hazards

“Fmoc-N-Me-Asp(OtBu)-OH” should be stored at +2°C to +8°C . It is classified as highly hazardous to water .

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-20(22(27)28)25(4)23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWWLVIEAOUXGW-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-Me-Asp(OtBu)-OH

CAS RN

152548-66-8
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-L-aspartic acid beta-t-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-Me-Asp(OtBu)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-N-Me-Asp(OtBu)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-N-Me-Asp(OtBu)-OH
Reactant of Route 4
Fmoc-N-Me-Asp(OtBu)-OH
Reactant of Route 5
Fmoc-N-Me-Asp(OtBu)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-N-Me-Asp(OtBu)-OH

Citations

For This Compound
8
Citations
MA Dechantsreiter, E Planker, B Mathä… - Journal of medicinal …, 1999 - ACS Publications
The α V β 3 integrin receptor plays an important role in human tumor metastasis and tumor-induced angiogenesis. The in vivo inhibition of this receptor by antibodies or by cyclic …
Number of citations: 012 pubs.acs.org
MC Scala, M Marchetti, F Superti… - International Journal of …, 2023 - mdpi.com
Effective therapy against the influenza virus is still an unmet goal. Drugs with antiviral effects exist, but the appearance of resistant viruses pushes towards the discovery of drugs with …
Number of citations: 8 www.mdpi.com
MC Scala - 2017 - elea.unisa.it
The main purpose of the present research project was the identification of peptide capable of exercising potent anti-influenza activity. We identified bovine lactoferrin (bLf) as drug target, …
Number of citations: 0 elea.unisa.it
A Hautier, T Carvalho, D Valensin, AJ Simaan… - Dalton …, 2019 - pubs.rsc.org
N-Methylation of the peptide amide bond has proven to be a powerful strategy to fine-tune the conformation and properties of peptides. In this context and for the first time, we show that …
Number of citations: 2 pubs.rsc.org
S Zhao - 2013 - search.proquest.com
Combinatorial chemistry is one of the most important technological advances in the last century in the field of biomedicine and material sciences. Allowing rapid synthesis and screening …
Number of citations: 0 search.proquest.com
DM Gorman, J Lee, CD Payne, TM Woodruff, RJ Clark - Amino Acids, 2021 - Springer
The complement component C5 inhibitory peptide zilucoplan is currently in phase III clinical trials for myasthenia gravis (MG). Despite being at an advanced stage of clinical …
Number of citations: 13 link.springer.com
К СПРОГЕЕ, Ф КЛЕЕМАНН, У ХЕРЗЕЛЬ… - 2015 - elibrary.ru
Настоящее изобретение относится к фармацевтической композиции, содержащей соединение инсулина в концентрации, достаточной для поддержания терапевтически …
Number of citations: 0 elibrary.ru
Х РАУ, Ф КЛЕЕМАНН, У ХЕРЗЕЛЬ, С КАДЕН-ФАГТ… - 2016 - elibrary.ru
Группа изобретений относится к конъюгату инсулин-линкер DL или его фармацевтически приемлемой соли, где D представляет собой фрагмент инсулина и-L является …
Number of citations: 0 elibrary.ru

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.